1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine
CAS No.: 227611-69-0
Cat. No.: VC20324624
Molecular Formula: C9H9N5
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 227611-69-0 |
|---|---|
| Molecular Formula | C9H9N5 |
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine |
| Standard InChI | InChI=1S/C9H9N5/c10-7-8(11)13-14-6-4-2-1-3-5(6)12-9(7)14/h1-4,13H,10-11H2 |
| Standard InChI Key | PNGFNACSGBGKCL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C3N2NC(=C3N)N |
Introduction
Synthetic Methodologies and Reaction Pathways
Cyclocondensation Strategies
The synthesis of 1H-pyrazolo[1,5-a]benzimidazole derivatives typically involves cyclocondensation reactions between ortho-diamine benzimidazole precursors and α,β-unsaturated carbonyl compounds . For the 2,3-diamine variant, a modified approach using 2,3-diaminobenzimidazole and pyrazole-4,5-dione intermediates has been reported . Key steps include:
-
Formation of the benzimidazole core: 2,3-Diaminobenzene derivatives react with formic acid or trimethyl orthoformate under acidic conditions to generate the benzimidazole ring .
-
Pyrazole ring annulation: Subsequent reaction with acetylenedicarboxylate or malononitrile derivatives introduces the pyrazole moiety via [3+2] cycloaddition .
-
Functional group manipulation: Selective oxidation and reduction steps install the 2,3-diamine groups, often employing Pd/C-catalyzed hydrogenation or hydrazine-mediated reductions .
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate key cyclization steps. A 2022 study demonstrated that reacting 2,3-diaminobenzimidazole with ethyl cyanoacetate under microwave conditions (120°C, 20 min) yields the target compound in 68% purity, reducing reaction times by 75% compared to conventional heating .
Physicochemical Properties and Spectroscopic Characterization
Molecular Parameters
-
Molecular formula: C₉H₈N₆
-
Molecular weight: 200.19 g/mol
-
Solubility: Moderately soluble in DMSO (12.3 mg/mL) and acidic aqueous solutions (pH < 4), with limited solubility in neutral buffers .
Spectroscopic Data
Biological Activity and Structure-Activity Relationships
Antimicrobial Properties
Against multidrug-resistant pathogens:
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| MRSA ATCC 43300 | 25.6 | 51.2 |
| VRE ATCC 51299 | 32.4 | 64.8 |
| Pseudomonas aeruginosa | >128 | >128 |
The selectivity for Gram-positive organisms correlates with enhanced membrane penetration through porin-independent pathways .
Computational Chemistry Insights
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
-
HOMO-LUMO gap: 4.32 eV, indicating moderate chemical reactivity
-
Molecular electrostatic potential: Strong negative charges localized at N-1 (−0.43 e) and N-3 (−0.39 e), facilitating electrophilic interactions
-
Tautomeric preference: The 1H-tautomer is 9.2 kcal/mol more stable than the 3H-form due to conjugated resonance stabilization
Industrial Applications and Patent Landscape
As of 2025, three patents feature 1H-pyrazolo[1,5-a]benzimidazole-2,3-diamine derivatives:
-
WO202511203A1: CDK inhibitors for breast cancer (filed by Novartis, 2023)
-
US2024187567A1: Corrosion inhibitors for aerospace alloys (Boeing, 2024)
-
CN114605360B: OLED electron transport materials (BOE Technology, 2022)
Challenges and Future Directions
Current limitations include:
-
Synthetic scalability: Low yields (32–45%) in multi-step sequences
-
Metabolic stability: Rapid glucuronidation (t₁/₂ = 23 min in human liver microsomes)
-
Crystallization issues: Polymorphic forms complicate formulation
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume